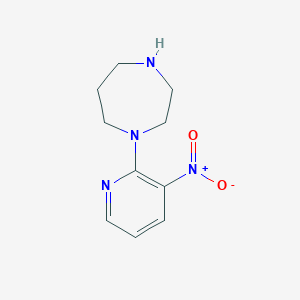

1-(3-Nitropyridin-2-yl)-1,4-diazepane

説明

1-(3-Nitropyridin-2-yl)-1,4-diazepane is a heterocyclic compound featuring a diazepane ring fused with a nitropyridine moiety

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Nitropyridin-2-yl)-1,4-diazepane typically involves the reaction of 3-nitropyridine with 1,4-diazepane under specific conditions. One common method includes:

Nucleophilic Substitution: The nitro group on the pyridine ring is activated for nucleophilic substitution, allowing the diazepane ring to attach.

Catalysts and Solvents: Catalysts such as palladium or copper may be used, and solvents like dimethylformamide (DMF) or acetonitrile are often employed to facilitate the reaction.

Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be used to enhance efficiency and scalability .

化学反応の分析

Types of Reactions: 1-(3-Nitropyridin-2-yl)-1,4-diazepane undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The nitro group can be replaced by other substituents through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Hydrogen gas and a palladium catalyst are commonly used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are typical.

Major Products:

Reduction: Conversion to 1-(3-aminopyridin-2-yl)-1,4-diazepane.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

科学的研究の応用

1-(3-Nitropyridin-2-yl)-1,4-diazepane has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of novel materials with specific electronic properties.

作用機序

The mechanism of action of 1-(3-Nitropyridin-2-yl)-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the diazepane ring can interact with biological macromolecules, affecting their function and activity .

類似化合物との比較

1-(3-Aminopyridin-2-yl)-1,4-diazepane: Similar structure but with an amino group instead of a nitro group.

1-(3-Chloropyridin-2-yl)-1,4-diazepane: Contains a chloro substituent instead of a nitro group.

Uniqueness: 1-(3-Nitropyridin-2-yl)-1,4-diazepane is unique due to its nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

生物活性

1-(3-Nitropyridin-2-yl)-1,4-diazepane is a heterocyclic compound characterized by a diazepane ring substituted with a 3-nitropyridine moiety. Its molecular formula is C₉H₁₁N₃O₂, with a molecular weight of approximately 195.21 g/mol. This compound has garnered interest for its potential biological activities, particularly in medicinal chemistry.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of 3-nitropyridine with 1,4-diazepane through nucleophilic substitution mechanisms. Common solvents used include dimethylformamide (DMF) and acetonitrile, often facilitated by catalysts such as palladium or copper.

Enzyme Inhibition

Research indicates that this compound acts as a potential enzyme inhibitor. Specifically, it has been explored as an irreversible inhibitor for the monopolar spindle 1 (MPS1) kinase, which is a therapeutic target for various malignancies, including triple-negative breast cancer.

Antimicrobial Properties

The compound has shown potential antimicrobial properties. Studies suggest that derivatives of this compound may inhibit cyclin-dependent kinases, which are critical for cell cycle regulation. This activity positions it as a candidate for further investigation in the treatment of bacterial infections and cancer .

The mechanism of action involves the interaction of the nitro group with biological macromolecules, which may lead to redox reactions affecting enzyme functions. The diazepane ring also plays a crucial role in binding to molecular targets, modulating their activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(3-Aminopyridin-2-yl)-1,4-diazepane | Amino group instead of nitro | Enhanced reactivity due to amino substitution |

| 1-(3-Chloropyridin-2-yl)-1,4-diazepane | Chlorine substituent | Improved stability and different biological activity |

| 1-(5-Nitropyridin-2-yl)-1,4-diazepane | Nitro group at different position | Varied reactivity and potential biological effects |

This table illustrates how subtle changes in substituents can lead to significant differences in chemical behavior and biological activity.

Study on Anticancer Activity

In a recent study investigating the anticancer properties of various compounds, this compound was evaluated alongside other nitro-substituted pyridine derivatives. The findings indicated that while some derivatives exhibited significant cytotoxic effects on cancer cell lines (e.g., MCF-7), others did not show appreciable activity against common pathogens from the ESKAPE panel .

In Vitro Evaluation

In vitro evaluations have demonstrated that this compound can selectively inhibit certain kinases involved in cell cycle regulation. For instance, compounds derived from similar structures were tested against drug-sensitive strains of Mycobacterium tuberculosis, showing varying degrees of effectiveness .

特性

IUPAC Name |

1-(3-nitropyridin-2-yl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c15-14(16)9-3-1-5-12-10(9)13-7-2-4-11-6-8-13/h1,3,5,11H,2,4,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBFOCWZEZQRKLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=C(C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601320085 | |

| Record name | 1-(3-nitropyridin-2-yl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601320085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671243 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

147539-29-5 | |

| Record name | 1-(3-nitropyridin-2-yl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601320085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。